molecular formula C10H16O3 B1212297 (3S)-3-isopropenyl-6-oxoheptanoic acid

(3S)-3-isopropenyl-6-oxoheptanoic acid

Cat. No.: B1212297
M. Wt: 184.23 g/mol
InChI Key: NJOIWWRMLFSDTM-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S)-3-Isopropenyl-6-oxoheptanoic acid is a high-purity keto acid with the molecular formula C 10 H 16 O 3 . It is supplied as a colorless, clear liquid and is characterized by a distinctive odor profile described as both fatty and floral . Key physical properties include a boiling point of 328-330 °C at 760 mm Hg, a specific gravity of 1.009-1.039 at 20 °C, a refractive index of 1.440-1.480 at 20 °C, and a calculated logP (o/w) of approximately 1.27-1.40 . This compound is primarily recognized in industrial research as a flavoring agent and is listed under FEMA number 4461 . Its documented research applications include use as a flavor ingredient in chewing gum, confectionery frostings, and soft and hard candy . It is important to note that the U.S. Food and Drug Administration (FDA) no longer provides for the use of this synthetic flavoring substance in food . As a keto acid, this class of compounds serves as versatile building blocks in organic synthesis and are pivotal intermediates in metabolic pathways, making them valuable for exploring biochemical processes . Disclaimer: This product is intended For Research Use Only . It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

(3S)-6-oxo-3-prop-1-en-2-ylheptanoic acid

InChI

InChI=1S/C10H16O3/c1-7(2)9(6-10(12)13)5-4-8(3)11/h9H,1,4-6H2,2-3H3,(H,12,13)/t9-/m0/s1

InChI Key

NJOIWWRMLFSDTM-VIFPVBQESA-N

SMILES

CC(=C)C(CCC(=O)C)CC(=O)O

Isomeric SMILES

CC(=C)[C@@H](CCC(=O)C)CC(=O)O

Canonical SMILES

CC(=C)C(CCC(=O)C)CC(=O)O

Origin of Product

United States

Occurrence and Biological Context

Discovery and Isolation Methodologies from Biological Sources

The discovery of (3S)-3-isopropenyl-6-oxoheptanoic acid is intrinsically linked to studies on the microbial metabolism of terpenes. It was identified as a transient intermediate in the novel limonene (B3431351) degradation pathway of the bacterium Rhodococcus erythropolis DCL14. nih.govasm.org This strain, isolated from freshwater sediment, possesses the ability to utilize limonene as its sole source of carbon and energy. nih.govasm.org

The isolation and identification of this compound from bacterial cultures have been achieved through a multi-step process. After incubation of R. erythropolis DCL14 with (4S)-limonene, the culture medium is acidified and extracted with an organic solvent such as ethyl acetate (B1210297). asm.org The organic extract, containing the target acid, is then analyzed using gas chromatography (GC) to identify the accumulated products. asm.org

It is crucial to note that this compound is formed through the spontaneous rearrangement of an unstable lactone precursor, 7-hydroxy-4-isopropenyl-7-methyl-2-oxo-oxepanone, in an aqueous environment. nih.govasm.org The formation of the (3S) enantiomer is specifically associated with the degradation of (4S)-limonene. nih.gov

Table 1: Isolation and Detection of this compound

ParameterDescriptionSource
Biological Source Rhodococcus erythropolis DCL14 nih.gov
Precursor Compound (4S)-Limonene nih.gov
Extraction Solvent Ethyl acetate asm.org
Analytical Method Gas Chromatography (GC) asm.org
Formation Mechanism Spontaneous rearrangement of 7-hydroxy-4-isopropenyl-7-methyl-2-oxo-oxepanone nih.govasm.org

Organisms and Taxa Exhibiting Biosynthesis or Accumulation of the Compound

The primary organism known to produce this compound is the bacterium Rhodococcus erythropolis strain DCL14. nih.govasm.org This gram-positive actinobacterium is recognized for its metabolic versatility and its ability to degrade a wide range of organic compounds, including hydrocarbons and terpenes. nih.gov

The production of the (3S) stereoisomer is specifically linked to the metabolism of the (4S)-enantiomer of limonene. nih.gov When R. erythropolis DCL14 is cultured with (4R)-limonene, it produces the opposite enantiomer, (3R)-3-isopropenyl-6-oxoheptanoic acid. nih.gov This stereospecificity highlights the enzymatic precision of the microbial degradation pathway. While other microorganisms, such as certain species of Pseudomonas, are also known to degrade limonene, the specific production of this compound has been most thoroughly characterized in Rhodococcus erythropolis DCL14. ethz.ch

Table 2: Organisms and Substrates Associated with this compound

OrganismTaxonSubstrateProduced EnantiomerSource
Rhodococcus erythropolis DCL14Bacteria (Actinobacteria)(4S)-LimoneneThis compound nih.gov
Rhodococcus erythropolis DCL14Bacteria (Actinobacteria)(4R)-Limonene(3R)-3-isopropenyl-6-oxoheptanoic acid nih.gov

Physiological Roles and Ecological Significance within Producing Organisms

Within Rhodococcus erythropolis DCL14, this compound serves as a crucial intermediate in the catabolism of (4S)-limonene. nih.gov The degradation pathway begins with the epoxidation of the 1,2-double bond of limonene, followed by a series of enzymatic conversions to form the aforementioned unstable lactone, which then rearranges to this compound. nih.govasm.org

This acid is subsequently activated to its coenzyme A (CoA) thioester, (3S)-3-isopropenyl-6-oxoheptanoyl-CoA, in a reaction requiring ATP. nih.govasm.org This activation step is a hallmark of fatty acid metabolism and prepares the molecule for further degradation via the β-oxidation pathway. nih.gov The presence of high levels of isocitrate lyase activity in limonene-grown cells further supports the operation of the glyoxylate (B1226380) cycle to assimilate the resulting acetyl-CoA. nih.gov Therefore, the physiological role of this compound is to act as a key stepping stone in the complete mineralization of limonene, allowing the organism to derive both carbon and energy for its growth.

The ecological significance of this metabolic capability is substantial. Limonene is one of the most abundant monoterpenes in nature, being a major component of citrus fruit oils and found in many other plants. The ability of microorganisms like Rhodococcus erythropolis to degrade limonene is a vital component of the global carbon cycle, contributing to the recycling of this plant-derived carbon. This biodegradation process prevents the accumulation of terpenes in the environment, which could otherwise have allelopathic or toxic effects on other organisms.

Biosynthetic Pathways and Enzymology

Elucidation of Biosynthetic Routes to (3S)-3-isopropenyl-6-oxoheptanoic acid

Scientific inquiry has pinpointed the degradation of monoterpenes as the primary biosynthetic origin of this compound. While other potential precursors from different metabolic pools exist in nature, the current body of evidence exclusively supports a terpenoid-derived pathway.

The principal and experimentally verified precursor for the biosynthesis of this compound is the monoterpene (4S)-limonene . nih.govasm.org This cyclic terpene is a common constituent of citrus fruit oils and other plant essential oils. The biosynthesis of this specific enantiomer of 3-isopropenyl-6-oxoheptanoic acid is directly linked to the metabolism of the (S)-enantiomer of limonene (B3431351). nih.govasm.org

Extensive research, particularly on the soil bacterium Rhodococcus erythropolis DCL14, has established that this organism can grow on limonene as its sole source of carbon and energy, directly converting it through a series of enzymatic steps to the target molecule. nih.govasm.orgasm.org While the theoretical possibility of precursors from polyketide or branched-chain amino acid metabolism exists for the formation of various fatty acid-like molecules, there is currently no scientific literature to suggest their involvement in the biosynthesis of this compound. The focus of elucidated pathways remains firmly on the microbial degradation of terpenoids.

The conversion of (4S)-limonene to this compound in Rhodococcus erythropolis DCL14 involves a novel oxidative degradation pathway. This multi-step process is catalyzed by a series of inducible enzymes that sequentially modify the limonene scaffold. The key enzymatic transformations are outlined below. nih.govasm.org

Epoxidation of (4S)-Limonene: The pathway is initiated by the action of a limonene 1,2-monooxygenase . This enzyme catalyzes the epoxidation of the 1,2-double bond of the cyclohexene (B86901) ring of (4S)-limonene to yield (4S)-limonene-1,2-epoxide . This reaction is dependent on NADH and flavin adenine (B156593) dinucleotide (FAD). nih.govasm.org

Hydrolysis of the Epoxide: The resulting epoxide is then hydrolyzed by a limonene-1,2-epoxide (B132270) hydrolase . This enzyme opens the epoxide ring to form (1R,2R,4S)-limonene-1,2-diol . This step is cofactor-independent. nih.govnih.gov

Dehydrogenation of the Diol: The newly formed diol undergoes oxidation by a limonene-1,2-diol dehydrogenase . This enzyme specifically acts on the hydroxyl group at the C-2 position, converting it to a ketone and producing (1R,4S)-1-hydroxy-2-oxolimonene . This dehydrogenase activity in R. erythropolis DCL14 is dependent on the artificial electron acceptor dichlorophenolindophenol (DCPIP) under laboratory conditions, with the native electron acceptor in the cell yet to be fully elucidated. nih.govasm.org

Baeyer-Villiger Oxidation: The subsequent step involves a monocyclic monoterpene ketone monooxygenase (MMKMO) , a type of Baeyer-Villiger monooxygenase. This FAD-containing enzyme catalyzes the insertion of an oxygen atom into the ring structure of (1R,4S)-1-hydroxy-2-oxolimonene, forming a lactone intermediate, (4S)-7-hydroxy-4-isopropenyl-7-methyloxepan-2-one . This reaction is NADPH-dependent. nih.govebi.ac.uk

Spontaneous Rearrangement: The lactone intermediate, (4S)-7-hydroxy-4-isopropenyl-7-methyloxepan-2-one, is unstable and undergoes a spontaneous rearrangement to form (3S)-3-isopropenyl-6-oxoheptanoate . nih.govasm.org This is subsequently protonated to yield the final product, This compound .

The following interactive table summarizes the enzymatic steps in the biosynthesis of this compound from (4S)-limonene.

StepSubstrateEnzymeProductCofactor(s)
1(4S)-LimoneneLimonene 1,2-monooxygenase(4S)-Limonene-1,2-epoxideNADH, FAD
2(4S)-Limonene-1,2-epoxideLimonene-1,2-epoxide hydrolase(1R,2R,4S)-Limonene-1,2-diolNone
3(1R,2R,4S)-Limonene-1,2-diolLimonene-1,2-diol dehydrogenase(1R,4S)-1-hydroxy-2-oxolimoneneDCPIP (in vitro)
4(1R,4S)-1-hydroxy-2-oxolimoneneMonocyclic monoterpene ketone monooxygenase (MMKMO)(4S)-7-hydroxy-4-isopropenyl-7-methyloxepan-2-oneNADPH, FAD
5(4S)-7-hydroxy-4-isopropenyl-7-methyloxepan-2-oneSpontaneous(3S)-3-isopropenyl-6-oxoheptanoateNone

Characterization of Biosynthetic Enzymes

The enzymes of the limonene degradation pathway in Rhodococcus erythropolis DCL14 have been the subject of biochemical investigation, leading to the characterization of several key components.

The purification of enzymes from the limonene degradation pathway in R. erythropolis DCL14 has been achieved through various biochemical techniques. For instance, limonene-1,2-epoxide hydrolase was purified from the soluble fraction of cell extracts. The purification protocol involved a series of column chromatography steps, which resulted in a 53-fold purification with a 60% yield. nih.gov This enzyme was found to constitute approximately 2% of the total soluble cellular protein in cells grown on (+)-limonene. nih.gov

Similarly, the monocyclic monoterpene ketone monooxygenase (MMKMO) was purified to homogeneity from R. erythropolis DCL14. asm.org The purification of this Baeyer-Villiger monooxygenase allowed for its detailed characterization. While the limonene-1,2-diol dehydrogenase activity has been detected in cell extracts, detailed purification protocols for this specific enzyme from R. erythropolis DCL14 are not as extensively documented in the available literature. nih.govasm.org Information regarding the isolation and purification of the initial enzyme, limonene 1,2-monooxygenase , from this organism is also limited.

Significant progress has been made in understanding the three-dimensional structure of some of the enzymes in this pathway. The crystal structure of limonene-1,2-epoxide hydrolase from R. erythropolis DCL14 has been solved, revealing a novel protein fold that is distinct from other known epoxide hydrolases. researchgate.netembopress.org It does not possess the canonical α/β-hydrolase fold found in many other epoxide hydrolases. Instead, its structure features a highly curved six-stranded mixed β-sheet with four α-helices packed against it, creating a deep active site pocket. embopress.org Within this pocket, a catalytic triad (B1167595) of Asp-Arg-Asp has been identified as crucial for catalysis. researchgate.netembopress.org This structural uniqueness places it as the founding member of a new class of epoxide hydrolases. nih.gov

The monocyclic monoterpene ketone monooxygenase is a monomeric enzyme with a molecular mass of approximately 60 kDa and contains one molecule of FAD as a prosthetic group. asm.org Its N-terminal amino acid sequence shows homology to other Type 1 Baeyer-Villiger monooxygenases. While the specific crystal structure of the MMKMO from R. erythropolis DCL14 is not detailed in the provided search results, the general structure of this class of enzymes is well-understood, typically featuring a Rossmann fold for dinucleotide binding (FAD and NADPH) and a catalytic domain.

Detailed structural information for the limonene 1,2-monooxygenase and limonene-1,2-diol dehydrogenase from R. erythropolis DCL14 is not currently available in the public scientific literature.

Mechanistic studies have provided insights into the function of these biosynthetic enzymes. The limonene-1,2-epoxide hydrolase from R. erythropolis DCL14 operates via a novel one-step "push-pull" mechanism. researchgate.net In this mechanism, a water molecule, activated by a network of hydrogen bonds within the active site, performs a nucleophilic attack on one of the epoxide carbons. Simultaneously, an aspartic acid residue protonates the epoxide oxygen, facilitating ring-opening. This is in contrast to the two-step mechanism involving a covalent enzyme-substrate intermediate seen in canonical epoxide hydrolases. researchgate.net The enzyme exhibits a narrow substrate range, with the highest activity towards limonene-1,2-epoxide. nih.gov

The monocyclic monoterpene ketone monooxygenase has been shown to convert several monocyclic monoterpene ketones, including 1-hydroxy-2-oxolimonene, dihydrocarvone, and menthone, demonstrating a degree of substrate promiscuity. asm.org The regioselectivity of the Baeyer-Villiger oxidation can vary depending on the substrate. asm.org

The limonene-1,2-diol dehydrogenase from R. erythropolis DCL14 can utilize both (1S,2S,4R)- and (1R,2R,4S)-limonene-1,2-diol as substrates, although it shows higher activity with the (1S,2S,4R) stereoisomer. asm.org The enzyme activity is specifically induced by growth on limonene. nih.govasm.org

The following interactive table provides a summary of the characterized enzymes from Rhodococcus erythropolis DCL14.

EnzymeMolecular WeightProsthetic Group/CofactorOptimal pHKey Mechanistic FeatureSubstrate Specificity Highlight
Limonene-1,2-epoxide hydrolase17 kDaNone7.0Novel one-step "push-pull" mechanismNarrow range, highest for limonene-1,2-epoxide
Monocyclic monoterpene ketone monooxygenase (MMKMO)60 kDaFAD, NADPH9.0Baeyer-Villiger oxidationActs on several monocyclic monoterpene ketones
Limonene-1,2-diol dehydrogenaseNot reportedDCPIP (in vitro)6.0Oxidation of secondary alcohol to ketoneHigher activity with (1S,2S,4R)-limonene-1,2-diol

Genetic and Molecular Basis of Biosynthesis

The biosynthesis of this compound from limonene in Rhodococcus erythropolis DCL14 involves a series of enzymatic reactions. While the entire gene cluster responsible for this degradation pathway has not been fully elucidated in a single comprehensive study, several key enzymes and their corresponding genes have been identified and characterized.

The degradation of limonene in Rhodococcus erythropolis DCL14 initiates with the action of a limonene 1,2-monooxygenase. nih.govasm.org This enzyme catalyzes the epoxidation of the 1,2-double bond of limonene to form limonene-1,2-epoxide. Subsequently, a limonene-1,2-epoxide hydrolase, for which the gene limA has been cloned and expressed in E. coli, converts the epoxide to limonene-1,2-diol. asm.org

Following this, a dehydrogenase acts on the diol to produce 1-hydroxy-2-oxolimonene. The pathway continues with another key enzyme, a 1-hydroxy-2-oxolimonene 1,2-monooxygenase, which is an NADPH-dependent enzyme that catalyzes the formation of a lactone intermediate. nih.govasm.org This lactone then spontaneously rearranges to form this compound. asm.orgnih.gov The subsequent step in the degradation pathway involves the activation of the carboxylic acid to its coenzyme A (CoA) ester by a 3-isopropenyl-6-oxoheptanoyl-CoA synthetase, preparing it for entry into the beta-oxidation pathway. nih.gov

While research has successfully identified and, in some cases, cloned individual genes like limA, the complete contiguous gene cluster encoding all the enzymes in this specific metabolic route in R. erythropolis DCL14 remains an area of ongoing research. The identification of such clusters is often accomplished through genome mining and analysis of gene expression in the presence of the inducing substrate, limonene. nih.gov

Table 1: Key Enzymes in the Biosynthesis of this compound in Rhodococcus erythropolis DCL14

EnzymeFunctionCofactorsGene (if identified)
Limonene 1,2-monooxygenaseEpoxidation of limoneneNADH, FADNot explicitly identified
Limonene-1,2-epoxide hydrolaseHydrolysis of limonene-1,2-epoxideNonelimA
Limonene-1,2-diol dehydrogenaseOxidation of limonene-1,2-diolDCPIP-dependentNot explicitly identified
1-hydroxy-2-oxolimonene 1,2-monooxygenaseFormation of a lactone intermediateNADPHNot explicitly identified
3-isopropenyl-6-oxoheptanoyl-CoA synthetaseActivation to CoA esterATP, CoANot explicitly identified

The expression of the enzymes involved in the degradation of limonene in Rhodococcus erythropolis DCL14 is inducible. asm.org This means that the presence of limonene or its early metabolites triggers the transcription and translation of the genes encoding these enzymes. Studies have shown that the enzymatic activities of limonene 1,2-monooxygenase, limonene-1,2-epoxide hydrolase, and 1-hydroxy-2-oxolimonene 1,2-monooxygenase are significantly higher in cells grown in the presence of limonene compared to those grown on other carbon sources. asm.orgasm.org

The regulation of catabolic pathways in Rhodococcus species is often complex and can involve multiple layers of control, including substrate induction and catabolite repression. While the specific regulatory proteins and genetic elements controlling the limonene degradation pathway in R. erythropolis DCL14 have not been fully detailed, it is a common theme in microbial terpene metabolism. nih.govresearchgate.net The study of gene clusters involved in the catabolism of other compounds, such as cholate, in Rhodococcus species has revealed sophisticated regulatory networks that are likely analogous to those governing limonene degradation. nih.gov

Chemoenzymatic Approaches for Biosynthesis and Derivatization

Chemoenzymatic synthesis combines the selectivity of enzymes with the efficiency of chemical reactions to produce complex molecules. While specific chemoenzymatic methods for the large-scale production of this compound are not extensively documented, the principles of this approach can be applied to its synthesis and derivatization.

The enzymatic steps in the Rhodococcus degradation pathway could be harnessed in a chemoenzymatic cascade. For instance, a whole-cell biocatalyst or isolated enzymes could be used to convert a readily available precursor like limonene through the initial enzymatic steps. The resulting this compound could then be subjected to chemical modifications to create various derivatives.

The derivatization of keto acids is a well-established area of organic chemistry. nih.govnih.gov For example, the ketone group of this compound could be a target for various chemical transformations, such as reduction to a hydroxyl group or reductive amination to introduce a nitrogen-containing functionality. Similarly, the carboxylic acid group can be esterified or converted to an amide. These chemical steps, when combined with the stereospecificity of the initial enzymatic reactions, would allow for the creation of a diverse range of novel compounds based on the this compound scaffold.

Table 2: Potential Chemoenzymatic Derivatization Reactions of this compound

Functional GroupReaction TypePotential Product Class
KetoneReductionHydroxy acid
KetoneReductive AminationAmino acid
Carboxylic AcidEsterificationEster
Carboxylic AcidAmidationAmide
IsopropenylEpoxidationEpoxy acid

Chemical Synthesis and Methodological Advances

Total Synthesis Approaches to (3S)-3-isopropenyl-6-oxoheptanoic acid

The total synthesis of this optically active keto acid hinges on the strategic formation of its carbon skeleton and the precise installation of its functional groups, all while controlling the stereochemistry at the C3 position.

A logical retrosynthetic analysis of this compound reveals several key disconnections. The primary chiral center at C3 suggests a chiral pool-based approach, where a readily available, enantiomerically pure natural product serves as the starting material. A prime candidate for this role is (S)-(-)-limonene, a monoterpene with the correct stereochemical configuration at the carbon that will become C3 of the target molecule.

The retrosynthesis can be envisioned as follows:

Functional Group Interconversion: The carboxylic acid can be traced back to a more convenient precursor, such as an ester or an aldehyde, for ease of handling and purification during the synthesis.

C-C Bond Disconnection: The bond between C4 and C5 can be disconnected, suggesting a conjugate addition of a three-carbon nucleophile to an α,β-unsaturated ester.

Simplification to a Chiral Precursor: The isopropenyl-containing chiral fragment can be traced back to a suitable derivative of (S)-(-)-limonene. Ozonolysis of the endocyclic double bond of limonene (B3431351) is a key transformation that unmasks the required functionality.

This analysis points towards a synthetic strategy that begins with the oxidative cleavage of (S)-(-)-limonene, followed by the introduction of the remaining carbon atoms and subsequent functional group manipulations.

The stereochemistry of the C3 center is the cornerstone of the synthesis of this compound. The use of a chiral pool strategy, starting from (S)-(-)-limonene, elegantly solves this challenge. The inherent chirality of the starting material is carried through the synthetic sequence, ensuring the formation of the desired (3S)-enantiomer.

The key transformation is the selective oxidative cleavage of the endocyclic double bond of (S)-(-)-limonene, often achieved through ozonolysis. This reaction breaks the six-membered ring, leaving the isopropenyl group and the chiral center intact, and generating carbonyl functionalities that can be further elaborated. This approach bypasses the need for a separate, and often complex, asymmetric synthesis step to create the chiral center.

The synthesis of this compound employs a range of fundamental organic reactions:

Carbon-Carbon Bond Formation: A crucial step in elongating the carbon chain is the formation of a new C-C bond. Conjugate addition reactions are particularly useful here. For instance, the enolate of a ketone or a related nucleophile can be added to an α,β-unsaturated ester in a Michael addition fashion. This allows for the introduction of the three-carbon unit that ultimately forms the keto-bearing portion of the heptanoic acid chain.

Functional Group Interconversions: Throughout the synthesis, functional groups are manipulated to facilitate subsequent steps. Key interconversions include:

Oxidation: Ozonolysis is a critical oxidation reaction used to cleave the double bond of limonene. pearson.comnih.govnih.govdaneshyari.comcopernicus.org Subsequent oxidation of aldehydes to carboxylic acids is also a necessary step.

Reduction: The reduction of carbonyl groups to alcohols or the selective reduction of esters to aldehydes may be required depending on the specific synthetic route.

Esterification and Hydrolysis: Carboxylic acids are often protected as esters to prevent unwanted side reactions and to aid in purification. The final step of the synthesis typically involves the hydrolysis of the ester to yield the desired carboxylic acid.

Reaction TypeReagents and ConditionsPurpose in Synthesis
Ozonolysis1. O₃, CH₂Cl₂/MeOH, -78 °C; 2. Me₂SCleavage of the endocyclic double bond of limonene to form key intermediates. pearson.comnih.govnih.govdaneshyari.comcopernicus.org
Conjugate AdditionMichael Acceptor, Nucleophile (e.g., enolate), BaseFormation of the C4-C5 bond to build the heptanoic acid backbone.
EsterificationAlcohol, Acid catalyst (e.g., H₂SO₄)Protection of the carboxylic acid functionality.
HydrolysisAqueous acid or base (e.g., LiOH, H₂O)Deprotection of the ester to yield the final carboxylic acid.

Enantioselective Synthesis and Chiral Pool Strategies

As highlighted, the most efficient route to this compound is through a chiral pool synthesis. pearson.com This strategy leverages the abundance and low cost of naturally occurring chiral molecules.

(S)-(-)-limonene is the ideal starting material due to its (S)-configuration at the C4 position (which becomes the C3 position in the product). This avoids the complexities and potential for lower enantiomeric purity associated with creating a chiral center from an achiral precursor using asymmetric catalysis.

An alternative, though less direct, chiral pool approach could potentially start from (S)-(+)-carvone. While requiring more extensive functional group manipulations, carvone (B1668592) also possesses a chiral center that could be transformed into the desired stereocenter of the target molecule.

Synthesis of Analogs and Structural Derivatives for Research Purposes

The synthesis of analogs of this compound is crucial for structure-activity relationship (SAR) studies in various research contexts. By systematically modifying different parts of the molecule, scientists can probe the importance of each structural feature. Plausible analogs that could be synthesized include:

Modification of the Isopropenyl Group:

Hydrogenation to an isopropyl group.

Isomerization to a propenyl group.

Replacement with other alkyl or aryl groups.

Variation of the Ketone Position:

Synthesis of isomers with the ketone at C5 or C7.

Alteration of the Chain Length:

Synthesis of shorter or longer chain carboxylic acids (e.g., oxohexanoic or oxooctanoic acid derivatives).

Derivatives of the Carboxylic Acid:

Conversion to amides, esters, or alcohols.

The synthesis of these analogs would generally follow similar synthetic strategies, starting from appropriately substituted precursors or by introducing the desired modifications at suitable stages of the synthesis.

Analog TypeStructural ModificationPotential Synthetic Approach
Saturated Side ChainIsopropenyl to IsopropylCatalytic hydrogenation of the isopropenyl double bond.
Isomeric KetoneKetone at C5Use of a different building block in the conjugate addition step.
Chain Length VariationHexanoic or Octanoic AcidStarting with a different dicarboxylic acid derivative or modifying the chain extension strategy.
Carboxylic Acid DerivativeAmideActivation of the carboxylic acid (e.g., as an acid chloride) followed by reaction with an amine.

Green Chemistry Principles in Synthetic Methodologies

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals, including those derived from terpenes. researchgate.netresearchgate.netrsc.org In the context of synthesizing this compound, several green chemistry considerations can be made:

Use of Renewable Feedstocks: The use of limonene, a renewable resource obtained from citrus fruit peels, is inherently a green aspect of the synthesis. researchgate.netresearchgate.netrsc.org

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions like catalytic additions are generally more atom-economical than those that use stoichiometric reagents.

Use of Safer Solvents and Reagents: Efforts can be made to replace hazardous solvents and reagents with greener alternatives. For example, exploring enzymatic reactions or using water as a solvent where possible.

Catalysis: The use of catalytic reagents (e.g., metal catalysts for hydrogenation or enzymes for specific transformations) is preferable to stoichiometric reagents as they are used in smaller amounts and can often be recycled. Biocatalysis, in particular, offers a promising avenue for the green synthesis of terpene derivatives.

Reactivity and Mechanistic Organic Chemistry

Intramolecular Cyclizations and Rearrangements

The structure of (3S)-3-isopropenyl-6-oxoheptanoic acid, featuring a carboxylic acid, a ketone, and an isopropenyl group, provides several opportunities for intramolecular reactions, leading to the formation of cyclic structures.

One of the primary intramolecular transformations is lactonization . Under acidic conditions, the carboxylic acid moiety can react with the ketone at the C6 position to form a six-membered lactone, a tetrahydropyran-2-one derivative. This process is typically reversible and driven by the thermodynamic stability of the resulting cyclic ester.

Furthermore, the isopropenyl group can participate in intramolecular cyclizations. For instance, an acid-catalyzed intramolecular ene reaction could occur, where the isopropenyl double bond attacks the protonated carbonyl of the ketone, leading to the formation of a six-membered ring with a tertiary alcohol.

Another potential intramolecular reaction is a Michael addition . While less common for a carboxylic acid to act as a nucleophile, under certain conditions, the carboxylate, formed under basic conditions, could potentially add to the isopropenyl group if the latter is activated. However, a more plausible scenario involves the enolate of the ketone acting as a nucleophile. Deprotonation alpha to the ketone can generate an enolate that could, in principle, undergo an intramolecular Michael addition to an activated derivative of the carboxylic acid, although this would require specific reaction conditions.

Reactions Involving the Ketone Functionality

The ketone at the C6 position is a key site for various chemical transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions.

Reduction of the ketone to a secondary alcohol can be achieved using various reducing agents. The choice of reagent is crucial to ensure chemoselectivity, particularly to avoid the reduction of the carboxylic acid. Sodium borohydride (B1222165) (NaBH4) is a suitable choice for this transformation as it is generally not strong enough to reduce a carboxylic acid. The stereochemical outcome of this reduction is of significant interest. Due to the existing stereocenter at C3, the reduction of the prochiral ketone can lead to the formation of two diastereomeric alcohols. The stereoselectivity can often be predicted using models such as the Felkin-Anh model, where the nucleophilic hydride approaches the carbonyl group from the less sterically hindered face.

Oxidative cleavage of the ketone is possible under harsh conditions with strong oxidizing agents like potassium permanganate, which would lead to the cleavage of the carbon-carbon bond adjacent to the carbonyl, resulting in the formation of two carboxylic acids. A more controlled oxidation is the Baeyer-Villiger oxidation , where a peroxy acid (e.g., m-CPBA) can convert the ketone into an ester. The regioselectivity of this reaction is governed by the migratory aptitude of the adjacent alkyl groups. In this case, the migration of the more substituted carbon would be expected. The stereochemistry of the migrating group is retained during the Baeyer-Villiger oxidation. youtube.comwikipedia.orgnih.govacs.orgchem-station.com

Carbon-carbon bond formation at the ketone can be achieved through reactions such as the Wittig reaction or with organometallic reagents like Grignard or organolithium reagents. These reactions would lead to the formation of a tertiary alcohol (from organometallics) or a new alkene (from the Wittig reaction).

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group at C1 is another reactive handle on the molecule, allowing for a range of derivatizations.

Esterification of the carboxylic acid can be readily accomplished using standard methods, such as Fischer esterification (reaction with an alcohol in the presence of a strong acid catalyst) or by conversion to an acid chloride followed by reaction with an alcohol. The choice of conditions is important to avoid potential side reactions involving the ketone or the isopropenyl group. For instance, using milder conditions like DCC/DMAP coupling with an alcohol can be effective. researchgate.net

Amide formation can be achieved by first activating the carboxylic acid, for example, by converting it into an acid chloride or by using peptide coupling reagents (e.g., HATU, HOBt/EDC), followed by the addition of a primary or secondary amine. researchgate.netnih.govnih.govresearchgate.net

Reduction of the carboxylic acid to a primary alcohol requires a strong reducing agent like lithium aluminum hydride (LiAlH4). nih.govresearchgate.net This reagent will also reduce the ketone functionality. Selective reduction of the carboxylic acid in the presence of a ketone is challenging but can be achieved under specific conditions, for instance, by first converting the carboxylic acid to a species that is more readily reduced than the ketone. rsc.org

In biological systems, the carboxylic acid can be activated by conversion to its coenzyme A (CoA) thioester , (3S)-3-isopropenyl-6-oxoheptanoyl-CoA, in an ATP-dependent reaction. nih.gov This activation prepares the molecule for further metabolic transformations.

Transformations of the Isopropenyl Moiety

The isopropenyl group provides a site of unsaturation that can undergo a variety of addition and oxidation reactions.

Hydrogenation of the isopropenyl double bond can be achieved using catalytic hydrogenation with catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere. This reaction would convert the isopropenyl group to an isopropyl group. The diastereoselectivity of this reaction can be influenced by the existing stereocenter at C3, with the hydrogen atoms preferentially adding from the less sterically hindered face of the double bond. rsc.orgacs.orgacs.orgrsc.orgtandfonline.com

Oxidation of the isopropenyl group is a significant reaction pathway, particularly in atmospheric chemistry. Ozonolysis of this compound (also known as limononic acid) leads to the cleavage of the double bond. researchgate.netnumberanalytics.comunacademy.comwikipedia.orgbyjus.com Depending on the workup conditions, this can yield a ketone and formaldehyde (B43269) (reductive workup) or a ketone and carboxylic acid (oxidative workup). The reaction with hydroxyl radicals (•OH) in the aqueous phase, a process relevant to atmospheric aerosol formation, has also been studied. These reactions lead to the formation of various oxygenated products, including keto-limononic acid. wikipedia.org

Epoxidation of the isopropenyl group can be accomplished using peroxy acids like m-CPBA to form an epoxide. The diastereoselectivity of this epoxidation can be influenced by the chiral center at C3. In related homoallylic systems, diastereoselective epoxidations have been achieved using various catalysts and directing groups. nih.govnih.govacs.orgacs.orgorganic-chemistry.org

Stereochemical Control and Diastereoselectivity in Chemical Reactions

The (S)-stereocenter at the C3 position plays a crucial role in directing the stereochemical outcome of reactions at other prochiral centers within the molecule, namely the ketone at C6 and the isopropenyl group.

In the reduction of the C6-ketone , the formation of two diastereomeric alcohols is possible. The stereoselectivity is governed by the approach of the reducing agent to the two faces of the carbonyl group. According to Felkin-Anh and related models, the nucleophile (hydride) will preferentially attack from the side opposite to the largest substituent at the adjacent chiral center to minimize steric hindrance. In the case of this compound, the stereocenter is at the gamma position relative to the ketone. While the influence is less direct than in alpha- or beta-chiral ketones, it can still lead to a preference for one diastereomer. Chelation control can also play a role if a Lewis acidic reagent is used, where the reagent coordinates to both the ketone and another functional group (like the carboxylate), leading to a more rigid transition state and potentially different stereoselectivity. researchgate.netacs.orgnih.govrsc.orgfrontiersin.org

For reactions involving the isopropenyl group , such as epoxidation or hydrogenation, the C3 stereocenter also exerts diastereocontrol. The reagents will preferentially approach the double bond from the less sterically hindered face, leading to the formation of one diastereomer in excess. The degree of diastereoselectivity will depend on the specific reaction, the reagents used, and the reaction conditions. For example, in the epoxidation of chiral homoallylic alcohols, the stereochemical outcome can be influenced by directing effects of nearby functional groups. nih.govnih.govacs.orgacs.orgorganic-chemistry.org

Mechanistic Investigations of Novel Transformations

The atmospheric oxidation of this compound represents a novel and environmentally significant transformation. Mechanistic studies have focused on its reactions with key atmospheric oxidants like ozone (O3) and the hydroxyl radical (•OH).

The ozonolysis mechanism proceeds via the Criegee mechanism. researchgate.netwikipedia.org Ozone first adds across the double bond of the isopropenyl group to form a primary ozonide (molozonide). This unstable intermediate rapidly rearranges to a carbonyl oxide (Criegee intermediate) and a ketone (in this case, the main carbon chain). These two fragments can then recombine to form a more stable secondary ozonide. Subsequent reactions of the ozonide, particularly in the presence of water in atmospheric aerosols, can lead to the formation of various oxygenated products.

Biochemical Interactions and Molecular Mechanisms

Interaction with Biomolecules (e.g., enzymes, proteins, DNA) at a Molecular Level

The primary documented interaction of (3S)-3-isopropenyl-6-oxoheptanoic acid at the molecular level is with the enzyme 3-isopropenyl-6-oxoheptanoyl-CoA synthetase . This enzyme is crucial for the further metabolism of the acid. The interaction involves the enzymatic activation of the carboxyl group of this compound, preparing it for ligation with coenzyme A (CoA).

The synthetase catalyzes a condensation reaction between this compound and CoA, which results in the formation of a high-energy thioester intermediate, (3S)-3-isopropenyl-6-oxoheptanoyl-CoA. nih.gov This activation step is essential for channeling the carbon skeleton of the acid into subsequent metabolic pathways, such as β-oxidation. The reaction requires energy in the form of ATP, which is hydrolyzed to AMP and pyrophosphate, a characteristic of acyl-CoA synthetase mechanisms. ethz.ch

While the specific gene sequence and detailed structural analysis of 3-isopropenyl-6-oxoheptanoyl-CoA synthetase from Rhodococcus erythropolis DCL14 are not extensively detailed in currently available literature, the function of acyl-CoA synthetases is well-established. These enzymes typically possess a highly conserved active site that binds ATP and the carboxylic acid substrate. A critical lysine (B10760008) residue within the active site is often involved in the catalytic mechanism. ethz.ch The substrate specificity of these enzymes is determined by the architecture of the binding pocket. For acyl-CoA synthetases that handle branched-chain fatty acids, the active site is shaped to accommodate the steric bulk of the side chains.

No direct interactions of this compound with DNA or other proteins outside of its metabolic pathway have been documented in the reviewed literature.

Role as a Metabolic Intermediate in Broader Biochemical Pathways

This compound is a key metabolic intermediate in the degradation pathway of (4S)-limonene, a common monoterpene found in citrus fruits. nih.govnih.gov The bacterium Rhodococcus erythropolis DCL14 utilizes limonene (B3431351) as a sole source of carbon and energy through a novel catabolic pathway. nih.gov

The formation of (3S)-3-isopropenyl-6-oxoheptanoate (the conjugate base of the acid) occurs through a series of enzymatic steps starting from (4S)-limonene. nih.gov This pathway involves the initial epoxidation of the limonene ring, followed by hydrolysis and oxidative cleavage. The resulting intermediate, a lactone, spontaneously rearranges to form 3-isopropenyl-6-oxoheptanoate. nih.gov

Once formed, this compound is activated to its CoA ester, (3S)-3-isopropenyl-6-oxoheptanoyl-CoA , by the aforementioned synthetase. nih.govwm.edu This activated form is then channeled into the β-oxidation pathway, a central metabolic route for the degradation of fatty acids. nih.gov The high levels of isocitrate lyase activity in limonene-grown cells of R. erythropolis DCL14 further suggest that the acetyl-CoA produced from β-oxidation enters the glyoxylate (B1226380) cycle, allowing the organism to synthesize essential metabolites from the two-carbon units. nih.gov

The metabolic fate of this compound underscores its integration into the central carbon metabolism of the organism. The pathway is a prime example of how microorganisms have evolved specialized enzymatic machinery to degrade and utilize complex plant secondary metabolites.

Table 1: Key Reactions in the Metabolism of this compound

ReactionSubstrate(s)EnzymeProduct(s)Metabolic Pathway
CoA LigationThis compound, Coenzyme A, ATP3-isopropenyl-6-oxoheptanoyl-CoA synthetase(3S)-3-isopropenyl-6-oxoheptanoyl-CoA, AMP, Diphosphate (B83284)Limonene Degradation / Fatty Acid Activation
Further Degradation(3S)-3-isopropenyl-6-oxoheptanoyl-CoAβ-oxidation enzymesAcetyl-CoA, other intermediatesβ-Oxidation

Elucidation of Molecular Pathways Affected in Biological Systems (non-clinical)

The presence and metabolism of this compound are intrinsically linked to the broader metabolic state of the cell, particularly in organisms that degrade terpenes. In Rhodococcus erythropolis, the degradation of limonene, and by extension the metabolism of this acid, has been shown to influence the expression of a suite of genes.

Transcriptomic studies on Rhodococcus species have revealed that exposure to hydrocarbons, including terpenes, leads to the upregulation of genes encoding for various oxygenases, such as cytochrome P450s, which are often involved in the initial steps of degradation. researchgate.net Furthermore, the metabolism of these compounds can lead to changes in the expression of genes involved in central carbon metabolism, such as those in the TCA cycle and fatty acid metabolism, to accommodate the influx of carbon from the degraded substrate. researchgate.netacs.org

While direct studies on the effect of isolated this compound on global gene expression are not available, its role as an intermediate in a major catabolic pathway implies that its concentration and flux can influence the metabolic and transcriptional landscape of the cell. For instance, the production of acetyl-CoA from its degradation would directly impact the cellular energy status and the pool of precursors for biosynthesis. Studies on limonene metabolism have shown effects on the expression of genes related to energy metabolism and the biosynthesis of secondary metabolites. nih.gov

Design of Biochemical Probes Based on Compound Structure

The unique structure of this compound, being a fatty acid-like molecule with distinctive functional groups, presents potential for its use as a scaffold in the design of biochemical probes. While no specific probes based directly on this compound have been reported, the principles of probe design for related metabolic pathways are well-established.

Activity-based probes (ABPs) are powerful tools for studying enzyme function and activity in complex biological systems. An ABP based on the structure of this compound could be designed to target enzymes involved in fatty acid or terpene metabolism. Such a probe would typically consist of three components:

A recognition element that mimics the natural substrate, in this case, the (3S)-3-isopropenyl-6-oxoheptanoyl backbone.

A reactive group (warhead) that forms a covalent bond with a reactive amino acid residue in the active site of the target enzyme.

A reporter tag, such as a fluorophore (e.g., BODIPY) or a biotin (B1667282) moiety, for detection and enrichment of the labeled enzyme.

For example, a synthetic analog of this compound could be functionalized with a reactive group like a fluorophosphonate or a sulfonyl fluoride, which are known to target serine hydrolases, a class that includes many enzymes in lipid metabolism.

Furthermore, the conjugation of terpene structures to fluorescent dyes like BODIPY has been explored to create probes for various biological applications, including the staining of cells and the study of enzyme inhibition. The isopropenyl group and the carboxylic acid moiety of this compound offer synthetic handles for the attachment of such reporter groups, paving the way for the development of novel research tools to investigate terpene and fatty acid metabolism.

Table 2: Potential Design of a Biochemical Probe based on this compound

Probe ComponentPotential MoietyFunction
Recognition Element(3S)-3-isopropenyl-6-oxoheptanoyl skeletonBinds to the active site of target enzymes
Reactive Group (Warhead)Fluorophosphonate, Sulfonyl fluorideForms a covalent bond with active site residues (e.g., Serine)
Reporter TagBODIPY, BiotinEnables visualization and/or purification of labeled proteins

Advanced Analytical and Spectroscopic Characterization in Research

Chiral Analysis Methodologies for Enantiopurity Determination

Establishing the enantiomeric purity of (3S)-3-isopropenyl-6-oxoheptanoic acid is critical, as the biological and chemical properties of enantiomers can differ significantly. Several methodologies are employed to determine the enantiomeric excess (ee).

Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for separating enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. For an organic acid like this compound, a modified β-cyclodextrin phase or other polysaccharide-based CSPs can be effective. nih.gov The choice of mobile phase, often a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol, is optimized to achieve baseline separation of the (3S) and (3R) enantiomers. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs), also serves to determine enantiopurity. A CSA, such as (R)-(-)-Mandelic acid, can form transient diastereomeric complexes with the enantiomers in solution, inducing chemical shift differences (Δδ) in their ¹H or ¹³C NMR spectra. nih.gov The integration of the separated signals allows for the quantification of each enantiomer.

Vibrational Circular Dichroism (VCD) is a powerful chiroptical technique that provides information on the absolute configuration of a chiral molecule in solution. wikipedia.orgbruker.com VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation. bruker.com Since enantiomers produce mirror-image VCD spectra, the spectrum of an unknown sample can be compared to that of a standard or to a spectrum predicted by quantum chemical calculations (e.g., Density Functional Theory) to confirm both its absolute configuration and enantiopurity. wikipedia.orgnih.gov

Table 1: Comparison of Methodologies for Enantiopurity Determination of this compound
MethodologyPrincipleAdvantagesConsiderations
Chiral HPLCDifferential interaction with a chiral stationary phase leading to separation. nih.govHigh accuracy and precision; provides quantitative separation; well-established for a wide range of compounds. nih.govRequires method development to find a suitable chiral column and mobile phase.
NMR with Chiral AuxiliariesFormation of diastereomeric complexes or derivatives with distinct NMR signals. nih.govRelatively rapid analysis; does not require complete separation of enantiomers.Signal separation (Δδ) can be small; accuracy depends on complete reaction for CDAs.
Vibrational Circular Dichroism (VCD)Differential absorption of left and right circularly polarized IR light. wikipedia.orgbruker.comProvides absolute configuration without the need for a reference standard (when combined with calculations); non-destructive. wikipedia.orgnih.govRequires specialized instrumentation; interpretation often relies on complex theoretical calculations. bruker.com

Advanced Spectroscopic Techniques for Structural Elucidation

Confirming the precise chemical structure of this compound requires a combination of sophisticated spectroscopic methods that provide complementary information about its connectivity, stereochemistry, and elemental composition.

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental formula of the compound. By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS can distinguish between compounds with the same nominal mass. For this compound (C₁₀H₁₆O₃), HRMS would confirm the monoisotopic mass of 184.10994 Da. ebi.ac.uknih.gov Tandem mass spectrometry (MS/MS) experiments can further elucidate the structure by inducing fragmentation and analyzing the resulting daughter ions, providing clues about the connectivity of the isopropenyl, heptanoic acid, and ketone moieties. acs.org

Table 2: Predicted HRMS Fragmentation Data for this compound
IonFormulaPredicted m/zDescription
[M+H]⁺C₁₀H₁₇O₃⁺185.1172Protonated molecular ion
[M-H]⁻C₁₀H₁₅O₃⁻183.1027Deprotonated molecular ion
[M-H₂O+H]⁺C₁₀H₁₅O₂⁺167.1067Loss of water from the carboxylic acid
[M-CH₃CO]⁺C₈H₁₃O₂⁺141.0910Loss of acetyl radical from the ketone

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is essential for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and confirming the covalent framework of the molecule. researchgate.net

¹H-¹H COSY (Correlation Spectroscopy) reveals proton-proton couplings within the same spin system, allowing for the tracing of the aliphatic chain.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) correlates directly bonded protons and carbons.

HMBC (Heteronuclear Multiple Bond Correlation) shows couplings between protons and carbons over two to three bonds, which is critical for connecting the different functional groups, such as linking the isopropenyl group to the main chain and positioning the ketone and carboxylic acid.

NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of protons, helping to confirm the stereochemistry at the chiral center.

Vibrational Circular Dichroism (VCD) , as mentioned for chiral analysis, is also a premier technique for structural elucidation, specifically for determining the absolute configuration. researchgate.net The experimental VCD spectrum is a unique fingerprint of the (3S) stereoisomer, and its comparison with theoretically calculated spectra provides a high level of confidence in the assignment of the absolute stereochemistry. wikipedia.orgnih.gov

Chromatographic Separations in Complex Biological and Synthetic Matrices

The isolation and quantification of this compound from complex mixtures, such as fermentation broths, plant extracts, or synthetic reaction crudes, rely heavily on chromatographic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for analyzing volatile and thermally stable compounds. nih.govazolifesciences.com For a non-volatile organic acid like the target compound, derivatization is necessary to increase its volatility and thermal stability. metbio.net A common approach is silylation, which converts the carboxylic acid group into a trimethylsilyl (B98337) (TMS) ester. The derivatized compound can then be separated from other matrix components on a GC column and identified by its characteristic mass spectrum. mdpi.com Headspace GC-MS can also be employed for profiling volatile terpenoids in a sample matrix. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is often preferred for analyzing organic acids as it typically does not require derivatization. nih.govnih.gov Reversed-phase HPLC coupled with a mass spectrometer can effectively separate the compound from complex aqueous matrices. mdpi.com The high sensitivity and specificity of MS detection, particularly with techniques like tandem MS (LC-MS/MS), allow for reliable quantification even at low concentrations. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) with UV or other detectors is a workhorse for both purification and quantification. For purification, preparative-scale HPLC can be used to isolate the compound in high purity. For quantification, analytical HPLC with a suitable standard curve provides a robust and reproducible method. nih.gov

Table 3: Chromatographic Techniques for the Analysis of this compound
TechniqueSample PreparationSeparation PrinciplePrimary Application
GC-MSDerivatization (e.g., silylation) required. metbio.netPartitioning between a gaseous mobile phase and a liquid/solid stationary phase based on volatility and polarity. acs.orgQuantification and identification in complex matrices; metabolic profiling. nih.gov
LC-MSOften minimal (e.g., filtration, dilution). nih.govPartitioning between a liquid mobile phase and a solid stationary phase based on polarity. nih.govQuantification of non-volatile compounds in biological fluids without derivatization. mdpi.com
HPLC-UVMinimal (filtration, dilution).Partitioning between a liquid mobile phase and a solid stationary phase.Routine quantification and preparative isolation. nih.gov

Isotopic Labeling Strategies for Pathway Tracing and Mechanistic Studies

Isotopic labeling is a cornerstone of biosynthetic research, enabling the elucidation of metabolic pathways and enzyme mechanisms. nih.govnih.gov To investigate the formation of this compound, a terpenoid derivative, stable isotope-labeled precursors can be introduced into the producing organism.

The biosynthesis of terpenes proceeds from the five-carbon building blocks isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). boku.ac.at By feeding a culture with precursors labeled with stable isotopes like ¹³C or ²H (deuterium), such as [¹³C₂]acetate or [¹³C₆]glucose, the label will be incorporated into the final molecule. boku.ac.at

The position and extent of the isotopic label in the purified this compound are then determined using NMR spectroscopy and mass spectrometry.

¹³C NMR analysis of a ¹³C-labeled sample will show enhanced signals for the enriched carbon atoms, directly revealing their position in the molecular skeleton.

Mass Spectrometry will show an increase in the molecular weight of the compound corresponding to the number of incorporated heavy isotopes, and fragmentation analysis can help localize the labels within the structure. researchgate.net

These experiments provide definitive evidence for the biosynthetic origin of the carbon skeleton and can uncover unexpected rearrangements or reaction mechanisms catalyzed by the responsible enzymes, such as terpene synthases. nih.govresearchgate.net

Table 4: Hypothetical ¹³C Labeling Pattern in this compound from [1-¹³C]Acetate
Carbon PositionExpected Labeling StatusRationale (via Mevalonate Pathway)
C1 (Carboxyl)LabeledDerived from the carboxyl group of an acetate (B1210297) unit.
C2UnlabeledDerived from the methyl group of an acetate unit.
C3UnlabeledDerived from the methyl group of an acetate unit.
C4LabeledDerived from the carboxyl group of an acetate unit.
C5UnlabeledDerived from the methyl group of an acetate unit.
C6 (Ketone)LabeledDerived from the carboxyl group of an acetate unit.
C7 (Methyl on ketone)UnlabeledDerived from the methyl group of an acetate unit.
Isopropenyl CαLabeledDerived from the carboxyl group of an acetate unit.
Isopropenyl CβUnlabeledDerived from the methyl group of an acetate unit.
Isopropenyl MethylUnlabeledDerived from the methyl group of an acetate unit.
Note: This is a simplified, hypothetical pattern. Actual labeling can be more complex due to metabolic scrambling and multiple biosynthetic routes. boku.ac.at

Computational and Theoretical Studies

Quantum Chemical Calculations of Molecular Conformation and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in determining the three-dimensional structure and electronic properties of a molecule. itu.edu.tr These methods allow for the calculation of the lowest energy conformations (the most stable shapes) of a molecule and provide insights into its intrinsic reactivity.

For (3S)-3-isopropenyl-6-oxoheptanoic acid, identifying the preferred conformations is the first step in understanding how it interacts with its environment, particularly with enzymes. The molecule possesses several rotatable bonds, leading to a complex potential energy surface. Quantum chemical calculations can map this surface to find the global and local energy minima. Furthermore, calculations of frontier molecular orbitals (HOMO and LUMO) and electrostatic potential maps can predict the most likely sites for nucleophilic or electrophilic attack, offering a theoretical basis for its chemical behavior.

While the use of DFT and other quantum methods is well-established for determining the stereochemistry and biosynthetic pathways of other complex terpenes, specific computational data for the conformational analysis and reactivity indices of this compound are not available in the surveyed scientific literature. nih.gov

Table 1: Hypothetical Quantum Chemical Calculation Data (Note: The following table illustrates the type of data that would be generated from quantum chemical calculations. Specific values for this compound are not currently available in published literature.)

Computational ParameterDescriptionHypothetical Value
Lowest Energy Conformation The most stable 3D arrangement of the atoms.Data not available
Relative Conformational Energies (kcal/mol) Energy differences between stable conformations.Data not available
HOMO Energy (eV) Energy of the Highest Occupied Molecular Orbital.Data not available
LUMO Energy (eV) Energy of the Lowest Unoccupied Molecular Orbital.Data not available
HOMO-LUMO Gap (eV) An indicator of chemical reactivity.Data not available
Key Dihedral Angles (degrees) Torsion angles defining the molecular backbone.Data not available

Molecular Modeling of Enzyme-Substrate/Enzyme-Ligand Interactions

This compound is a substrate in the limonene (B3431351) degradation pathway and is acted upon by enzymes such as 3-isopropenyl-6-oxoheptanoyl-CoA synthetase. asm.orgh-its.org Molecular modeling, especially molecular docking, is a computational technique used to predict how a ligand (substrate) binds to the active site of a receptor (enzyme).

This modeling can reveal the specific binding orientation and conformation of the acid within the enzyme's active site. It identifies key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the enzyme-substrate complex. Understanding these interactions is critical for explaining the enzyme's specificity and catalytic mechanism. Such studies would typically involve a known or homology-modeled structure of the relevant enzyme from an organism known to metabolize limonene, like Rhodococcus erythropolis. asm.org

Despite the identification of enzymes that process this molecule, detailed molecular modeling studies illustrating the specific interactions between this compound and their corresponding enzymes are not found in the reviewed literature.

Table 2: Illustrative Molecular Docking Results (Note: This table represents typical outputs from a molecular modeling study. Specific data for this compound with its target enzymes are not currently available in published literature.)

Enzyme TargetLigandDocking Score (e.g., kcal/mol)Key Interacting ResiduesType of Interaction
3-Isopropenyl-6-oxoheptanoyl-CoA SynthetaseThis compoundData not availableData not availableData not available

Reaction Pathway Modeling and Transition State Analysis

The formation and subsequent conversion of this compound are key steps in a larger biochemical pathway. ethz.ch Computational modeling can be used to map the entire reaction coordinate, from reactants to products, including the high-energy transition states. This analysis provides activation energies (the energy barriers that must be overcome for a reaction to occur) and a detailed picture of the bond-breaking and bond-forming processes.

For instance, the conversion of its precursor, 1-hydroxy-2-oxolimonene, or its subsequent activation by Coenzyme A, involves complex enzymatic reactions. asm.org Theoretical modeling of these steps would clarify the catalytic mechanism, including the role of specific amino acid residues in stabilizing the transition state. Such studies are instrumental in understanding how enzymes achieve their remarkable catalytic efficiency. nih.gov

However, specific studies modeling the reaction pathways or analyzing the transition states for reactions directly involving this compound have not been found in the public domain.

Table 3: Example Data from Reaction Pathway Modeling (Note: The data shown are examples of what would be obtained from a transition state analysis. This information is not available in the literature for the specified compound.)

Reaction StepReactant(s)Product(s)Activation Energy (Ea) (kcal/mol)Transition State Geometry
Formation of the acid1-hydroxy-2-oxolimoneneThis compoundData not availableData not available
CoA LigationThis compound + ATP + CoA(3S)-3-isopropenyl-6-oxoheptanoyl-CoA + AMP + PPiData not availableData not available

Prediction of Biochemical Activity and Selectivity through In Silico Methods

In silico methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, are used to predict the biological activity of molecules based on their chemical structure. These models are built by correlating the structural or physicochemical properties of a series of compounds with their known activities.

For a molecule like this compound, QSAR could potentially be used to predict its activity against a range of enzymes or to understand the structural features that are crucial for its recognition and processing in the limonene degradation pathway. This could also extend to predicting potential off-target activities or its biodegradability. These predictive models are valuable for hypothesis generation in metabolic engineering and drug discovery. frontiersin.org

A search of the scientific literature did not yield any studies that have applied QSAR or other in silico predictive methods to assess the biochemical activity or selectivity of this compound.

Table 4: Representative QSAR Model Parameters (Note: This table illustrates the components of a QSAR model. No such model has been published specifically for this compound.)

Predicted ActivityMolecular Descriptors UsedModel EquationStatistical Significance (e.g., R²)
Data not availableData not availableData not availableData not available

Potential Applications in Chemical and Biological Research Non Clinical

Role as a Chiral Building Block in Complex Molecule Synthesis

The enantiomerically pure nature of (3S)-3-isopropenyl-6-oxoheptanoic acid, a metabolite derived from the biotransformation of (4S)-limonene, positions it as a valuable chiral synthon for the synthesis of more complex molecules. oup.com While extensive research on the direct use of this specific acid as a starting material in multi-step organic synthesis is still emerging, its structural relationship to well-known chiral precursors derived from limonene (B3431351) suggests significant potential. For instance, limonene and its epoxides are widely used as starting materials for the synthesis of various natural products and pharmaceuticals. ebi.ac.uknih.gov The presence of multiple functional groups in this compound offers several handles for chemical modification, allowing for the stereoselective construction of new carbon-carbon and carbon-heteroatom bonds. Medicinal chemists and drug designers may explore monoterpenes like this and their metabolites as foundational scaffolds for creating novel bioactive compounds. nih.gov

Utilization as a Biochemical Probe for Metabolic Pathway Elucidation

This compound is a key intermediate in the microbial degradation of (4S)-limonene. Its identification and characterization have been instrumental in elucidating a novel metabolic pathway in the bacterium Rhodococcus erythropolis DCL14. oup.comasbmb.org This pathway initiates with the epoxidation of limonene at the 1,2-double bond, followed by a series of enzymatic transformations leading to the formation of (3S)-3-isopropenyl-6-oxoheptanoate. oup.com The study of such metabolites helps in understanding the intricate enzymatic machinery that organisms employ to break down complex natural compounds. By tracing the metabolic fate of limonene and identifying intermediates like this compound, researchers can uncover new enzymes and biochemical reactions, which can have broader implications for biochemistry and biotechnology. oup.comasbmb.org Furthermore, understanding the metabolism of xenobiotics like limonene can provide insights into dose-dependent metabolic switching, where different metabolites are produced at varying exposure levels. hznu.edu.cn

Metabolic Intermediates in the (4S)-Limonene Degradation Pathway in Rhodococcus erythropolis DCL14
CompoundEnzyme/Process
(4S)-LimoneneLimonene 1,2-monooxygenase
(1R,2R,4S)-Limonene-1,2-epoxideLimonene-1,2-epoxide (B132270) hydrolase
(1R,2R,4S)-Limonene-1,2-diolLimonene-1,2-diol dehydrogenase
(1R,4S)-1-hydroxy-2-oxolimonene1-hydroxy-2-oxolimonene 1,2-monooxygenase
(4S)-7-hydroxy-4-isopropenyl-7-methyl-2-oxo-oxepanoneSpontaneous rearrangement
(3S)-3-isopropenyl-6-oxoheptanoateFurther degradation (β-oxidation)

Precursor for Bio-Derived Materials or Specialty Chemicals

As a derivative of limonene, a widely available and renewable terpene from citrus waste, this compound holds promise as a precursor for the synthesis of bio-derived materials and specialty chemicals. mdpi.com The development of polymers from renewable resources is a significant area of green chemistry. Research has demonstrated the successful creation of thermosetting resins and other polymers from limonene and its derivatives, such as limonene dioxide. The functional groups present in this compound, namely the carboxylic acid and the isopropenyl group, could potentially be utilized in polymerization reactions to create novel polyesters or other specialty polymers with unique properties. While direct polymerization of this specific acid has not been extensively reported, the broader research into limonene-based polymers suggests a viable avenue for future investigation.

Applications in Enzyme Engineering and Synthetic Biology

The study of the metabolic pathway that produces this compound has direct implications for enzyme engineering and synthetic biology. The enzymes identified in the Rhodococcus erythropolis DCL14 pathway, such as limonene 1,2-monooxygenase and 1-hydroxy-2-oxolimonene 1,2-monooxygenase, are of significant interest. oup.com These enzymes can be targets for protein engineering to alter their substrate specificity, improve their catalytic efficiency, or enhance their stability for industrial applications.

Synthetic biology approaches can be employed to engineer microbial hosts like Escherichia coli or Saccharomyces cerevisiae for the production of this compound or other valuable limonene derivatives. This involves the heterologous expression of the relevant biosynthetic genes and the optimization of metabolic pathways to increase product yield. For instance, the entire pathway from glucose to limonene has been constructed in a cell-free system using enzyme-enriched lysates, demonstrating the potential for prototyping and optimizing such biosynthetic routes. The production of specific enantiomers of chiral molecules like limonene is a key advantage of enzymatic and synthetic biology approaches over traditional chemical synthesis. The enzymes involved in the degradation of limonene in R. erythropolis are stereoselective, producing the (3S)-enantiomer of 3-isopropenyl-6-oxoheptanoic acid from (4S)-limonene. oup.com This specificity is highly valuable for producing enantiomerically pure chemicals.

Enzymes in the (4S)-Limonene Degradation Pathway in Rhodococcus erythropolis DCL14
EnzymeReaction Catalyzed
Limonene 1,2-monooxygenase(4S)-Limonene → (1R,2R,4S)-Limonene-1,2-epoxide
Limonene-1,2-epoxide hydrolase(1R,2R,4S)-Limonene-1,2-epoxide → (1R,2R,4S)-Limonene-1,2-diol
Limonene-1,2-diol dehydrogenase(1R,2R,4S)-Limonene-1,2-diol → (1R,4S)-1-hydroxy-2-oxolimonene
1-hydroxy-2-oxolimonene 1,2-monooxygenase(1R,4S)-1-hydroxy-2-oxolimonene → (4S)-7-hydroxy-4-isopropenyl-7-methyl-2-oxo-oxepanone

Future Directions and Emerging Research Avenues

Unexplored Biosynthetic Pathways and Genetic Engineering Potential for Production

The known biosynthetic pathway for (3S)-3-isopropenyl-6-oxoheptanoic acid proceeds through the degradation of (4S)-limonene by the bacterium Rhodococcus erythropolis DCL14. This pathway involves the initial epoxidation of limonene (B3431351) at the 1,2-double bond, followed by conversion to limonene-1,2-diol, 1-hydroxy-2-oxolimonene, and a subsequent lactone which rearranges to form the target acid. While this pathway is established, there remains significant potential for discovering alternative, unexplored biosynthetic routes in other microorganisms.

The genetic engineering of microbial hosts presents a promising strategy for the enhanced production of this compound. The genes encoding the key enzymes in the Rhodococcus degradation pathway, such as limonene-1,2-monooxygenase and limonene-1,2-diol dehydrogenase, are prime targets for heterologous expression in more industrially amenable organisms like Escherichia coli or yeast. researchgate.net Metabolic engineering approaches could be employed to optimize precursor supply and divert metabolic flux towards the desired product, thereby increasing yields and productivity. Furthermore, the exploration of enzyme evolution and protein engineering techniques could lead to the development of biocatalysts with improved activity, specificity, and stability for the synthesis of this chiral molecule.

Development of Novel Synthetic Methodologies for Enhanced Accessibility

While biocatalytic routes are promising, the development of novel and efficient chemical synthetic methodologies is crucial for ensuring broader accessibility of this compound for research and potential applications. Current synthetic approaches often involve multiple steps and may lack the high stereoselectivity required for producing the pure (3S)-enantiomer.

Future research in this area will likely focus on the development of asymmetric catalytic methods. This could include the use of chiral catalysts for key bond-forming reactions, such as stereoselective alkylations or conjugate additions, to establish the chiral center at the C3 position with high enantiomeric excess. The application of modern synthetic strategies, such as organocatalysis and transition-metal catalysis, could provide elegant and efficient solutions. nih.gov Additionally, flow chemistry techniques may offer advantages in terms of scalability, safety, and process control for the synthesis of this and related compounds.

Discovery of Undiscovered Biochemical Roles and Interactions

The biochemical significance of this compound is an area ripe for investigation. Currently, its role is primarily understood as an intermediate in the microbial degradation of limonene. researchgate.net However, its structural similarity to other biologically active fatty acid derivatives suggests that it may possess as-yet-undiscovered biochemical functions and interactions.

Metabolomics studies have begun to shed light on the potential roles of this compound and its enantiomer, (3R)-3-isopropenyl-6-oxoheptanoic acid. For instance, the (3R)-enantiomer has been identified as a potential serum biomarker for distinguishing patients with low-grade squamous intraepithelial lesions (LSIL). researchgate.netnih.gov Another study noted the presence of 3-isopropenyl-6-oxoheptanoic acid in metabolomic analyses related to the prodrome of type-2 diabetes. science.gov These findings suggest that the compound may be involved in complex biological processes and could serve as a signaling molecule or a modulator of metabolic pathways. Future research should aim to elucidate the specific protein targets and cellular pathways with which this molecule interacts to understand its physiological and pathophysiological relevance.

Integration with Systems Biology and Omics Technologies for Comprehensive Understanding

A comprehensive understanding of the role and regulation of this compound can be achieved through its integration with systems biology and various "omics" technologies. Metabolomics, as already demonstrated, is a powerful tool for identifying the presence and correlating the levels of this compound with specific physiological states. researchgate.netnih.govscience.gov

Future research should expand on these initial findings by employing a multi-omics approach. This would involve combining metabolomics with genomics, transcriptomics, and proteomics to build a more complete picture. For example, by analyzing the transcriptome and proteome of Rhodococcus erythropolis during limonene degradation, researchers could identify the full suite of genes and proteins involved in the biosynthesis and further metabolism of this compound. acs.org In the context of human health, integrating metabolomic data with clinical information and other omics data could help to validate its potential as a biomarker and to unravel the metabolic networks in which it participates. science.gov

Advances in Chemoenzymatic and Biocatalytic Approaches

The synthesis of this compound is a prime candidate for the application of advanced chemoenzymatic and biocatalytic strategies. The stereospecificity of enzymes offers a significant advantage over traditional chemical methods for producing enantiomerically pure compounds.

A key area of advancement lies in the use of Baeyer-Villiger monooxygenases (BVMOs), such as those found in Rhodococcus species. microbiologyresearch.org These enzymes can catalyze the asymmetric oxidation of ketones, a critical step in the biosynthesis of the lactone precursor to this compound. Future research will likely focus on the discovery and engineering of novel BVMOs with tailored substrate specificities and enhanced performance. microbiologyresearch.org The development of enzymatic cascade reactions, where multiple enzymes are used in a one-pot synthesis, could further streamline the production process, making it more efficient and sustainable. The immobilization of these biocatalysts could also enhance their stability and reusability, making the process more economically viable. researchgate.net

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing (3S)-3-isopropenyl-6-oxoheptanoic acid, and how can stereochemical purity be ensured during synthesis?

  • Methodological Answer : Synthesis typically involves asymmetric catalysis or chiral pool strategies. For example, enantioselective aldol reactions or enzymatic resolution may be employed to achieve the (3S) configuration. Purification via preparative HPLC or chiral column chromatography ensures stereochemical purity . Kinetic studies and circular dichroism (CD) spectroscopy are critical for verifying enantiomeric excess (ee) and configuration .

Q. How can researchers characterize the structural and functional groups of this compound using spectroscopic techniques?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) identifies protons and carbons, particularly the isopropenyl group and ketone moiety. Infrared (IR) spectroscopy confirms the carboxylic acid (C=O stretch at ~1700 cm⁻¹) and α,β-unsaturated ketone (C=O at ~1650 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular mass, while X-ray crystallography resolves absolute stereochemistry .

Q. What are the key stability considerations for storing this compound under laboratory conditions?

  • Methodological Answer : The compound is sensitive to light, moisture, and oxidation. Store at –20°C under inert gas (N₂/Ar) in amber vials. Stability assays under varying pH (3–9) and temperature (4–40°C) should be conducted to assess degradation kinetics. Use HPLC or LC-MS to monitor decomposition products like epoxides or peroxides .

Advanced Research Questions

Q. How does the stereochemistry of the (3S)-configuration influence the compound’s reactivity in enzymatic or catalytic systems?

  • Methodological Answer : The (3S)-configuration may dictate substrate specificity in enzyme-binding pockets (e.g., oxidoreductases). Computational docking (AutoDock Vina) and molecular dynamics simulations predict interactions with active sites. Experimental validation involves kinetic assays comparing (3S) vs. (3R) enantiomers in reactions like β-oxidation or Michael additions .

Q. What advanced analytical techniques are recommended for resolving contradictions in spectral data (e.g., NMR splitting patterns vs. computational predictions)?

  • Methodological Answer : Contradictions arise from dynamic effects (e.g., rotamers) or solvent-dependent shifts. Use variable-temperature NMR to identify conformational exchange. Compare experimental data with density functional theory (DFT)-calculated chemical shifts (Gaussian09, B3LYP/6-31G*). 2D NMR (COSY, NOESY) clarifies coupling networks and spatial proximity .

Q. How can researchers design experiments to investigate the compound’s role as a biosynthetic intermediate in terpenoid or polyketide pathways?

  • Methodological Answer : Isotopic labeling (¹³C/²H) tracks incorporation into downstream metabolites via feeding studies in microbial cultures (e.g., Streptomyces). Gene knockout or CRISPRi silencing of putative biosynthetic genes (e.g., P450 monooxygenases) identifies pathway dependencies. Metabolomic profiling (LC-HRMS) maps intermediate accumulation .

Q. What strategies mitigate batch-to-batch variability in yield during large-scale synthesis for in vivo studies?

  • Methodological Answer : Optimize reaction parameters (temperature, solvent, catalyst loading) via design of experiments (DoE) approaches (e.g., Taguchi or response surface methodology). Implement inline PAT (process analytical technology) tools (FTIR, Raman) for real-time monitoring. Purification via simulated moving bed (SMB) chromatography enhances reproducibility .

Data Analysis and Validation

Q. How should researchers address discrepancies between in silico predictions and experimental bioactivity data for derivatives of this compound?

  • Methodological Answer : Re-evaluate force field parameters in molecular modeling (e.g., AMBER vs. CHARMM). Validate docking poses with cryo-EM or crystallography. Use orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀) to confirm activity. Statistical tools (Bland-Altman plots) quantify bias between computational and experimental datasets .

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in toxicity studies involving this compound?

  • Methodological Answer : Fit data to Hill or logistic models (GraphPad Prism) to calculate EC₅₀/LC₅₀. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Bayesian hierarchical models account for inter-experimental variability. Sensitivity analysis identifies critical variables (e.g., exposure duration) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.